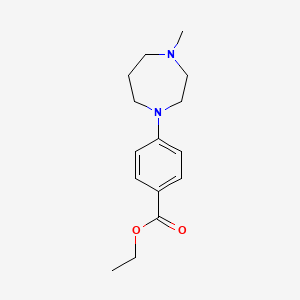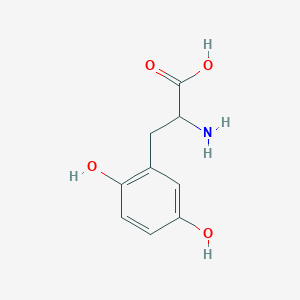
1,3,4-Oxadiazole-2-carboxylic acid
概要
説明
1,3,4-Oxadiazole-2-carboxylic acid is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, with the other isomers being 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . Among these, 1,3,4-oxadiazole is widely studied due to its significant chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-carboxylic acid can be synthesized through various methods. One common method involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach is the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization . Additionally, oxidative cyclization of N-acylhydrazones under oxidative conditions, such as in the presence of oxygen, iodine, or bromine, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. The dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent is a common industrial method . This method allows for the large-scale production of the compound with high yield and purity.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the heterocyclic ring, which provide reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: Oxidative cyclization of N-acylhydrazones in the presence of oxygen, iodine, or bromine.
Substitution: Substitution reactions often involve the use of halogenating agents like phosphorus oxychloride or thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
科学的研究の応用
1,3,4-Oxadiazole-2-carboxylic acid has numerous scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been found to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and antidiabetic properties . Additionally, it is used in the development of new drugs and as a surrogate for carboxylic acids, esters, and carboxamides in medicinal chemistry . In industry, it is employed in the production of materials such as OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, energetic materials, and metal ion sensors .
作用機序
The mechanism of action of 1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as thymidylate synthase, histone deacetylase, topoisomerase II, and telomerase . It also acts on pathways like the NF-kB signaling pathway and tubulin polymerization . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
1,3,4-Oxadiazole-2-carboxylic acid is unique among its isomers due to its specific chemical and biological properties. Similar compounds include 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . While these compounds share the oxadiazole core structure, they differ in their substitution patterns and biological activities. For example, 1,2,4-oxadiazole derivatives are known for their use in high-energy density materials and biologically active compounds with cytotoxic properties . In contrast, 1,3,4-oxadiazole derivatives are more widely studied for their broad spectrum of pharmacological activities .
特性
IUPAC Name |
1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPQJVSAQBAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624665 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-12-4 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)












